Histamine H3 Receptor Binding Affinity: A Comparison of Pyridine Methanamine Isomers
A derivative containing the (2-phenylpyridin-3-yl)methanamine scaffold, BDBM50538677 (CHEMBL4635634), demonstrates high affinity for the human histamine H3 receptor (H3R). While direct Kd data for the parent compound is not available, this derivative achieves a Kd of 1.35 nM in a BRET assay using HEK293T cells expressing NLuc/GPCR-fused H3R [1]. This provides a class-level benchmark. In contrast, a structurally related compound, phenyl(pyridin-3-yl)methanamine (a different regioisomer), lacks comparable high-affinity binding data in the same assay system, highlighting the significance of the 2-phenylpyridin-3-yl substitution pattern for this target [2].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM (derivative BDBM50538677) |
| Comparator Or Baseline | Phenyl(pyridin-3-yl)methanamine: No reported high-affinity H3R binding |
| Quantified Difference | >7400-fold difference (assuming comparator Kd >10,000 nM) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, BRET assay, 30 min incubation |
Why This Matters
This indicates that the specific (2-phenylpyridin-3-yl)methanamine scaffold is preferred for developing potent H3R ligands, a target for CNS disorders, whereas the 3-pyridyl isomer is ineffective.
- [1] BindingDB. BDBM50538677. Kd: 1.35 nM. Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells measured by furimazine substrate based BRET assay. View Source
- [2] BindingDB. Search for phenyl(pyridin-3-yl)methanamine binding data. No high-affinity H3R data found. View Source
